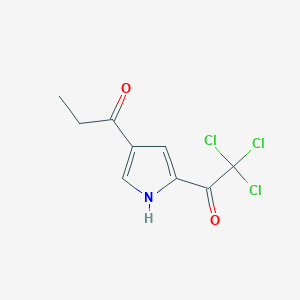

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFRWWWCIWDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377660 | |

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111468-90-7 | |

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and characterization of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one.

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one (CAS No. 111468-90-7), a disubstituted pyrrole derivative with potential applications in medicinal chemistry and materials science. Pyrrole scaffolds are central to numerous biologically active molecules, and their targeted functionalization is a key challenge in organic synthesis.[1][2] This document details a strategic four-step synthesis commencing from 1H-pyrrole, which navigates the inherent challenges of regioselectivity in electrophilic substitution of the pyrrole ring. The methodology leverages a nitrogen-protecting group strategy to achieve the desired 3,5-substitution pattern. Each synthetic step is accompanied by a detailed, step-by-step protocol, mechanistic insights, and an explanation of the underlying chemical principles. Furthermore, a complete guide to the structural characterization of the final compound using modern spectroscopic techniques (NMR, MS, IR) is presented, establishing a framework for product validation and quality control. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of Functionalized Pyrroles

The pyrrole ring is a privileged five-membered aromatic heterocycle that forms the core of a vast number of natural products and synthetic compounds with significant biological activity, including the heme cofactor, various alkaloids, and blockbuster drugs.[3][4] Consequently, the development of versatile synthetic routes to specifically substituted pyrroles is of continuous interest.[5]

The introduction of acyl groups onto the pyrrole nucleus is a particularly valuable transformation, as the resulting acylpyrroles serve as versatile intermediates for building more complex molecular architectures.[6] However, the high reactivity of the electron-rich pyrrole ring presents a significant challenge in controlling the regioselectivity of electrophilic reactions such as Friedel-Crafts acylation.[6] Direct acylation of unsubstituted 1H-pyrrole almost exclusively yields the 2-acylpyrrole, a result of the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at the α-position.[6]

Synthesizing the 3,5-disubstituted target molecule, 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, therefore requires a more nuanced strategy than sequential acylations of the parent heterocycle. This guide outlines a robust pathway that employs a removable N-phenylsulfonyl directing group. This strategy temporarily deactivates the pyrrole ring and sterically encumbers the C2 and C5 positions, enabling a regioselective acylation at the C3 position as the initial key step.[7][8] Subsequent acylation and deprotection afford the target compound. The inclusion of a trichloroacetyl moiety makes the final product a valuable synthon, as the trichloromethyl ketone can participate in further reactions, such as the haloform reaction to yield a carboxylic acid.[9]

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence to overcome the regiochemical challenges inherent in pyrrole chemistry. The workflow begins with the protection of the pyrrole nitrogen, followed by two sequential Friedel-Crafts acylation reactions, and concludes with the removal of the protecting group.

Caption: Four-step synthetic workflow to the target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Aluminum chloride (AlCl₃) is highly reactive with water and corrosive. Trichloroacetyl chloride and benzenesulfonyl chloride are corrosive and lachrymatory.

Step 1: Synthesis of 1-(Phenylsulfonyl)pyrrole

-

Rationale: The phenylsulfonyl group serves two purposes: it reduces the high reactivity of the pyrrole ring, preventing polymerization under strong acidic conditions, and its steric bulk hinders reaction at the C2/C5 positions, thereby directing the initial acylation to the C3 position.[8]

-

Protocol:

-

To a stirred solution of 1H-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(phenylsulfonyl)pyrrole as a solid.

-

Step 2: Synthesis of 3-Propanoyl-1-(phenylsulfonyl)pyrrole

-

Rationale: This is a key regioselective Friedel-Crafts acylation. The N-phenylsulfonyl group directs the incoming propanoyl electrophile to the C3 (β) position. Aluminum chloride is used as the Lewis acid to generate the highly electrophilic propanoyl acylium ion.[7]

-

Protocol:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add propanoyl chloride (1.2 eq) dropwise to the stirred suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to afford 3-propanoyl-1-(phenylsulfonyl)pyrrole.

-

Step 3: Synthesis of 3-Propanoyl-5-(2,2,2-trichloroacetyl)-1-(phenylsulfonyl)pyrrole

-

Rationale: The existing propanoyl and phenylsulfonyl groups are electron-withdrawing and deactivating. The second acylation is therefore more challenging and requires forcing conditions. The electrophile will add to the most activated available position, which is C5.

-

Protocol:

-

In a procedure analogous to Step 2, create a suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCM at 0 °C.

-

Add 2,2,2-trichloroacetyl chloride (2.0 eq) dropwise and stir for 15 minutes.

-

Slowly add a solution of 3-propanoyl-1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM.

-

After addition, allow the reaction to warm to room temperature and then gently reflux for 6-12 hours, monitoring carefully by TLC.

-

Perform an acidic aqueous work-up as described in Step 2.

-

Purify the resulting crude material by flash column chromatography to isolate the di-acylated product.

-

Step 4: Synthesis of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

-

Rationale: The final step is the removal of the N-phenylsulfonyl protecting group. This is typically achieved by mild basic hydrolysis, which cleaves the N-S bond without affecting the ketone functionalities or the sensitive pyrrole ring.[10]

-

Protocol:

-

Dissolve the di-acylated pyrrole from Step 3 (1.0 eq) in a mixture of methanol and THF.

-

Add an aqueous solution of potassium hydroxide (KOH, 3.0-5.0 eq) to the solution.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with dilute aqueous HCl.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography or recrystallization to yield 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one.

-

Reaction Mechanism: Friedel-Crafts Acylation

The core chemical transformation in this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The mechanism proceeds in two main stages:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride (e.g., propanoyl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion, which serves as the active electrophile.

-

Electrophilic Attack: The electron-rich π-system of the pyrrole ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack at C3 is favored in the N-sulfonylated pyrrole due to steric hindrance at C2.

-

Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the acylated product.

Caption: Simplified mechanism of Friedel-Crafts acylation on the pyrrole ring.

Characterization of the Final Product

The identity, structure, and purity of the synthesized 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one must be confirmed through a combination of spectroscopic methods.[11][12]

| Property / Technique | Expected Observation / Data |

| Physical Appearance | Off-white to pale yellow solid. |

| Molecular Formula | C₁₀H₁₀Cl₃NO₂[13] |

| Molecular Weight | 282.55 g/mol [13] |

| ¹H NMR | - N-H Proton: A broad singlet at high chemical shift (> 9.0 ppm).- Pyrrole Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as doublets or multiplets, corresponding to the protons at the C2 and C4 positions.- Propanoyl Group: A triplet (CH₃) around 1.1 ppm and a quartet (CH₂) around 2.8 ppm. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (180-200 ppm). The trichloroacetyl carbonyl will be distinct from the propanoyl carbonyl.- Trichloromethyl Carbon: A signal around 90-100 ppm, characteristic of a CCl₃ group.- Pyrrole Carbons: Four signals corresponding to the pyrrole ring carbons.- Propanoyl Carbons: Signals for the CH₂ and CH₃ groups. |

| Mass Spec. (MS) | - [M]⁺: The molecular ion peak should be observable. For ESI-MS, [M+H]⁺ or [M+Na]⁺ would be expected.- Isotope Pattern: A characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) will be clearly visible for the molecular ion and any chlorine-containing fragments. |

| Infrared (IR) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O Stretch: Two strong, distinct absorption bands in the region of 1650-1750 cm⁻¹, corresponding to the two different ketone groups.- C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹. |

Conclusion

This technical guide has detailed a logical and chemically sound four-step synthesis for 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, starting from 1H-pyrrole. By employing an N-phenylsulfonyl protecting and directing group, the inherent regioselectivity of Friedel-Crafts acylation on the pyrrole ring is effectively controlled to achieve the desired 3,5-disubstitution pattern. The provided protocols are based on established and reliable organic chemistry transformations. Furthermore, a comprehensive analytical framework for the characterization and structural confirmation of the final product is provided, ensuring a high degree of scientific integrity and reproducibility for researchers undertaking this synthesis. This versatile molecule holds promise as a building block for the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

-

Costello, C. E., Loader, C. E., & Barnett, G. H. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(5), 654-657. [Link]

-

Kakkar, V., & Anderson, H. J. (2011). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 16(7), 5898-5908. [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

Vasileva, E., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 25(18), 9876. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Chavan, S. P., et al. (2009). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 48B, 1146-1150. [Link]

-

Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-901. [Link]

-

Royal Society of Chemistry. One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Organic & Biomolecular Chemistry. [Link]

-

Gorgani, L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5002. [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

-

ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

Appchem. 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one. [Link]

-

ResearchGate. (2018). Some pyrrole-containing compounds relevant in materials science. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Proactive Molecular Research. 1-(5-(2.2.2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one. [Link]

-

Alfa Aesar. 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one. [Link]

-

ResearchGate. (2022). Synthesis of pyrrol-[1,2-a]indole-1,8(5H)-diones as new synthones for developing novel tryciclic compounds of pharmaceutical interest. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. syrris.com [syrris.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 13. appchemical.com [appchemical.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Trichloroacetyl Pyrrole Compounds

Introduction: The Analytical Imperative for Novel Pyrrole Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. The introduction of a trichloroacetyl group onto this heterocyclic core dramatically influences its chemical reactivity, lipophilicity, and metabolic stability. For researchers and drug development professionals, a profound understanding of the structural and electronic characteristics of these novel trichloroacetyl pyrrole compounds is paramount. This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of these molecules, moving beyond rote procedural descriptions to elucidate the "why" behind the "how." We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to build a self-validating analytical workflow.

The Analytical Workflow: A Multi-Modal Approach to Structural Elucidation

The robust characterization of novel trichloroacetyl pyrrole compounds necessitates a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the final assigned structure.

Caption: A typical analytical workflow for the structural elucidation of novel compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For trichloroacetyl pyrroles, specific considerations are necessary for accurate data acquisition and interpretation.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Pyrrole Ring Protons: The chemical shifts of the pyrrole ring protons are influenced by the electron-withdrawing nature of the trichloroacetyl group. Protons on the pyrrole ring typically appear as multiplets in the aromatic region.[1][2] The exact chemical shifts and coupling patterns depend on the substitution pattern of the pyrrole ring.

-

N-H Proton: The N-H proton of the pyrrole ring can be challenging to observe due to quadrupole-induced relaxation by the ¹⁴N nucleus, which can lead to significant line broadening.[3] Techniques such as spin decoupling or acquiring the spectrum at different temperatures can help to sharpen this signal.[3] The chemical shift of the N-H proton is also sensitive to the solvent and concentration.

-

Side-Chain Protons: Protons on any alkyl or aryl substituents on the pyrrole ring will have characteristic chemical shifts and coupling patterns.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Trichloroacetyl Pyrrole Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole C-H | 6.0 - 8.0 | d, t, m |

| Pyrrole N-H | 8.0 - 12.0 (often broad) | br s |

| Protons α to C=O | 2.5 - 3.5 | s, d, t, q, m |

| Aromatic Protons | 7.0 - 8.5 | m |

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the trichloroacetyl group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm.

-

Trichloromethyl Carbon: The carbon of the -CCl₃ group will also have a distinct chemical shift, influenced by the three attached chlorine atoms.

-

Pyrrole Ring Carbons: The chemical shifts of the pyrrole ring carbons are also affected by the electron-withdrawing trichloroacetyl group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified trichloroacetyl pyrrole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the proton signals to determine their relative ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum correctly.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

II. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Key Fragmentation Pathways for Trichloroacetyl Pyrroles

The presence of the trichloroacetyl group leads to characteristic fragmentation patterns.

-

Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4][5][6] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions. For a compound with three chlorine atoms, the M, M+2, M+4, and M+6 peaks will be observed in a specific ratio, providing a definitive signature for the presence of the trichloroacetyl group.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrrole ring is a common fragmentation pathway.

-

Loss of CO: The loss of a neutral carbon monoxide molecule from the molecular ion or fragment ions is also frequently observed.

Sources

Unlocking the Therapeutic Potential: A Mechanistic Deep Dive into Substituted 1H-Pyrrol-3-yl Propanones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1H-pyrrole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have established it as a "privileged scaffold" in drug discovery. Within this broad class, substituted 1H-pyrrol-3-yl propanones have emerged as a versatile and promising chemotype, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive exploration of the primary mechanisms of action associated with this compound class, offering field-proven insights and detailed experimental frameworks to empower researchers in their drug development endeavors. We will dissect the molecular interactions and cellular consequences of these compounds, focusing on their roles in oncology, neurodegenerative disease, inflammation, and gastrointestinal disorders.

I. Anticancer Mechanisms: A Multi-pronged Assault on Tumorigenesis

Substituted 1H-pyrrol-3-yl propanones and related pyrrole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cell growth, proliferation, and survival.

A. Inhibition of Histone Deacetylases (HDACs)

A prominent mechanism of action for certain pyrrole derivatives is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] By inhibiting HDACs, these compounds induce histone hyperacetylation, relaxing the chromatin structure and allowing for the transcription of tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis.[2]

A series of 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, which share a structural resemblance to the 1H-pyrrol-3-yl propanone core, have been identified as potent HDAC inhibitors.[3] The structure-activity relationship (SAR) reveals that the unsaturated chain linking the pyrrole ring to the hydroxamic acid group is crucial for activity.[3]

Quantitative Data: HDAC Inhibitory Activity

| Compound ID | 4'-Substituent on Aroyl Moiety | HDAC Inhibition IC50 (µM) | Reference |

| 7a | H | 3.9 | [3] |

| 7e | OCH₃ | 1.9 | [3] |

| 7g | Cl | 2.5 | [3] |

| 7h (saturated analog of 7a) | H | >40 | [3] |

Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol outlines a standard method for determining the HDAC inhibitory activity of test compounds.

-

Preparation of Reagents: Prepare HDAC assay buffer, a HeLa nuclear extract (as the source of HDACs), the acetylated histone substrate stably captured on strip wells, and the test compounds at various concentrations.

-

Enzyme Reaction:

-

Add HDAC assay buffer to the wells of the microtiter plate.

-

Add the nuclear extract to the designated wells. For inhibitor wells, add the test compound.

-

Add the acetylated histone substrate to initiate the reaction.

-

Incubate the plate at 37°C for 45-60 minutes to allow for deacetylation.

-

-

Detection:

-

Wash the wells to remove the enzyme and buffer.

-

Add a specific antibody that recognizes the remaining acetylated histones. Incubate for 60 minutes.

-

Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes.

-

Wash the wells and add a colorimetric substrate.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

The signal is inversely proportional to HDAC activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4]

-

B. Induction of Apoptosis via Caspase-3 Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key executioner in this pathway is Caspase-3. Many anticancer agents function by activating this protease. While direct studies on 1H-pyrrol-3-yl propanones are emerging, related heterocyclic compounds have been shown to induce apoptosis through robust caspase-3 activation. T[4]he activation of procaspase-3 to its active form is a critical, irreversible step in the apoptotic cascade.

[5][6]Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3 in cell lysates following treatment with a test compound.

-

Cell Treatment and Lysis:

-

Culture cancer cells (e.g., HL-60) in 6-well plates.

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 8-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

-

Harvest the cells and lyse them on ice using a lysis buffer (without protease inhibitors, as they would inhibit caspases).

-

Centrifuge the lysate to pellet debris and collect the supernatant containing the cytosolic proteins.

-

-

Fluorometric Assay:

-

In a black 96-well plate, add the cell lysate to each well.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-AMC). This substrate consists of the caspase-3 recognition sequence (DEVD) linked to a fluorophore (AMC).

-

Incubate at 37°C for 1-2 hours. Active caspase-3 in the lysate will cleave the substrate, releasing the fluorescent AMC.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader (Excitation: ~380 nm, Emission: ~450 nm).

-

The fluorescence intensity is directly proportional to the caspase-3 activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in activity.

-

[7]Signaling Pathway: Caspase-3 Mediated Apoptosis

Caption: Simplified intrinsic apoptosis pathway via Caspase-3.

C. Induction of G2/M Cell Cycle Arrest

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. C[8]ertain cytotoxic agents can halt the progression of the cell cycle at specific checkpoints, such as the G2/M transition, preventing cancer cells from entering mitosis and dividing. T[9][10]his arrest provides an opportunity for the cell to undergo apoptosis. Studies on structurally related compounds have shown that they can induce a significant accumulation of cells in the G2/M phase, often correlated with the downregulation of key checkpoint proteins like cyclin B1.

[9][11]Quantitative Data: Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | 55.2 | 33.1 | 11.7 | |

| BCS (0.1 µM, 24h) | 21.3 | 10.5 | 68.2 | |

| (Data for stilbenoid BCS, a known G2/M arresting agent, illustrates typical results from this type of analysis) |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, thereby determining their phase in the cell cycle.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere.

-

Treat the cells with the test compound at the desired concentration for various time points (e.g., 12, 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both floating and adherent cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer. PI is excited by a 488 nm laser, and its fluorescence is measured.

-

The fluorescence intensity is proportional to the DNA content. Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

-

[12]### II. Modulation of Enzymatic Activity

Beyond direct anticancer effects, substituted 1H-pyrrol-3-yl propanones and their analogs have been shown to selectively inhibit key enzymes implicated in other disease states.

A. Inhibition of Cyclooxygenases (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key mediator of inflammation and pain. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development. Certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated potent inhibitory activity against both COX isoforms.

[13]Quantitative Data: COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1/IC50 COX-2) | Reference |

| A | 0.09 ± 0.01 | 0.13 ± 0.01 | 0.69 | |

| B | 0.28 ± 0.02 | 0.12 ± 0.01 | 2.33 | |

| E | 0.13 ± 0.01 | 0.05 ± 0.01 | 2.60 | |

| Meloxicam (Ref.) | 0.19 ± 0.02 | 0.17 ± 0.01 | 1.12 |

B. Inhibition of Butyrylcholinesterase (BChE)

In the context of Alzheimer's disease, inhibiting cholinesterases (AChE and BChE) to increase acetylcholine levels is a key therapeutic strategy. While AChE is the primary target in early stages, BChE becomes more significant as the disease progresses. Developing selective BChE inhibitors can offer therapeutic benefits with a potentially different side-effect profile. A series of 1,3-diaryl-pyrrole derivatives have been identified as potent and selective inhibitors of BChE over AChE.

[14][15]Quantitative Data: Cholinesterase Inhibition

| Compound ID | BChE Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) | Reference |

| 3o | 5.37 ± 0.36 | > 50 | |

| 3p | 1.71 ± 0.087 | > 50 | |

| 3s | 3.76 ± 0.25 | > 50 | |

| Donepezil (Ref.) | 3.40 ± 0.23 | 2.45 ± 0.08 |

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures cholinesterase activity.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), BChE enzyme solution, the substrate (butyrylthiocholine iodide), and DTNB (Ellman's reagent).

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer.

-

Add the test compound at various concentrations to the sample wells.

-

Add the BChE enzyme solution to all wells except the blank.

-

Add DTNB to all wells.

-

Initiate the reaction by adding the butyrylthiocholine substrate.

-

-

Measurement and Analysis:

-

The BChE enzyme hydrolyzes the substrate to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored compound (TNB), which is measured spectrophotometrically at 412 nm.

-

The rate of color development is proportional to BChE activity. Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

-

[16]#### C. Inhibition of Gastric H+/K+-ATPase (Proton Pump)

The gastric H+/K+-ATPase, or proton pump, is the final step in acid secretion in the stomach. Its inhibition is the primary mechanism for treating acid-related disorders. Potassium-Competitive Acid Blockers (P-CABs) are a class of inhibitors that reversibly bind to the pump, competing with K+ ions. P[17]yrrole derivatives have been developed as potent P-CABs. F[18]or example, TAK-438 (Vonoprazan), a 1H-pyrrol-3-yl derivative, is a powerful inhibitor of the gastric proton pump.

[17]Quantitative Data: H+/K+-ATPase Inhibition

| Compound | Target | Inhibition IC50 | Reference |

| TAK-438 | H+/K+-ATPase | 17 nM | |

| ML 3000 | H+/K+-ATPase | 16.4 µM | |

| Omeprazole (Ref.) | H+/K+-ATPase | 1.7 µM |

Mechanism of H+/K+-ATPase Inhibition

Caption: Competitive inhibition of the proton pump by P-CABs.

III. Conclusion and Future Directions

The substituted 1H-pyrrol-3-yl propanone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from epigenetic modulation and apoptosis induction in cancer to specific enzyme inhibition in inflammatory, neurodegenerative, and gastrointestinal diseases, underscore its therapeutic potential. The structure-activity relationships highlighted in this guide provide a foundation for rational drug design, enabling the optimization of potency and selectivity. Future research should focus on elucidating the polypharmacology of these compounds—understanding how a single molecule might interact with multiple targets to achieve a synergistic therapeutic effect. By integrating the detailed mechanistic studies and experimental protocols outlined herein, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- Benchchem. (2025). Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Prospidium Chloride. Benchchem.

- PMC. (n.d.). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)

- PMC. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.

- MDPI. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

- PMC. (n.d.).

- PMC. (n.d.).

- PubMed. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.

- PubMed Central. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter.

- PMC. (n.d.). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)

- ResearchGate. (n.d.).

- PubMed. (2004).

- ResearchGate. (2025). (PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.

- ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme....

- PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

- ResearchGate. (n.d.).

- PubMed. (2001). 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors.

- ResearchGate. (2025). (PDF) Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity.

- PubMed. (n.d.). Inhibition of gastric H+, K(+)

- PMC. (n.d.). Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group.

- PubMed. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells.

- University of Illinois. (n.d.).

- PMC. (n.d.). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum.

- ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?

- PMC. (2021). Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells.

- Nature. (2020).

- MDPI. (n.d.).

- PubMed. (2023).

-

PMC. (2022). Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New-S[18]hogaol Derivatives.

- PMC. (2019).

- ResearchGate. (n.d.). Biologically active molecules containing 1H‐pyrrol‐3(2H)‐one scaffold..

- NIH. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.

- Cell Signaling Technology. (n.d.).

Sources

- 1. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 6. The prodomain of caspase-3 regulates its own removal and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Phased Approach to the Biological Activity Screening of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

Preamble: Structuring the Inquiry into a Novel Pyrrole Derivative

The molecule at the center of this guide, 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, presents a compelling scaffold for biological investigation. Its structure marries two moieties of significant pharmacological interest: the pyrrole ring and a trichloroacetyl group. The pyrrole nucleus is a cornerstone of numerous natural products and synthetic drugs, known to confer a wide spectrum of bioactivities including antimicrobial, antiviral, and anticancer effects[1][2][3][4]. Conversely, the trichloroacetyl group is a highly reactive acylating agent, suggesting a potential for covalent modification of biological macromolecules, a mechanism often exploited in enzyme inhibition[5].

An extensive search of public domain scientific literature and chemical databases reveals no specific biological activity data for this exact compound[6][7][8]. Therefore, this guide is not a review of existing data but a forward-looking strategic framework for its initial biological evaluation. We will proceed with a phased screening cascade, a standard in drug discovery, designed to efficiently identify potential therapeutic activities and elucidate the mechanism of action[9][10]. Our approach prioritizes robust, validated in vitro assays to build a foundational biological profile of this novel chemical entity (NCE).

Phase 1: Primary Screening – Casting a Wide Net

The initial phase is designed to broadly assess the compound's potential in two key therapeutic areas suggested by its chemical structure: antimicrobial and anticancer activity. The goal is to determine if the compound exhibits any biological effect at pharmacologically relevant concentrations and to identify which, if any, biological systems are most sensitive to it.

Antimicrobial Susceptibility Testing

Rationale: The pyrrole scaffold is prevalent in many antimicrobial agents[2]. Therefore, the first logical step is to determine the compound's ability to inhibit the growth of a representative panel of pathogenic microorganisms. We will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency[11][12]. The panel should include Gram-positive bacteria, Gram-negative bacteria, and a fungal species to establish the breadth of activity.

Experimental Protocol: Broth Microdilution for MIC Determination [13]

-

Microorganism Preparation:

-

Culture Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus) to mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.

-

-

Compound Preparation:

-

Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Assay Procedure:

-

Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

-

Controls are critical:

-

Positive Control: A known antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Fluconazole for C. albicans).

-

Vehicle Control: Inoculum with DMSO at the highest concentration used for the test compound.

-

Negative (Sterility) Control: Broth only, no inoculum.

-

Growth Control: Inoculum in broth with no compound.

-

-

Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

-

Data Presentation: Hypothetical MIC Values

| Microbial Strain | Gram Stain/Type | Test Compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 8 | Vancomycin | 1 |

| Escherichia coli | Gram-negative | >256 | Ciprofloxacin | 0.5 |

| Candida albicans | Fungus | 32 | Fluconazole | 4 |

Antiproliferative and Cytotoxicity Screening

Rationale: Pyrrole derivatives have demonstrated significant potential in cancer treatment by inhibiting the growth of cancer cells[1][3]. An initial screening against a diverse panel of human cancer cell lines is essential to identify any potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability, which allows for the calculation of the half-maximal inhibitory concentration (IC50)[14].

Experimental Protocol: MTT Assay for Cytotoxicity [14]

-

Cell Culture:

-

Maintain human cancer cell lines from diverse tissue origins (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) in their recommended culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified 5% CO2 atmosphere.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation: Hypothetical IC50 Values

| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.7 ± 0.1 |

| A549 | Lung Carcinoma | 8.2 ± 1.1 | 0.9 ± 0.2 |

| HCT116 | Colon Carcinoma | 25.1 ± 3.5 | 1.1 ± 0.3 |

| HEK293 (non-cancerous) | Embryonic Kidney | >100 | 5.8 ± 0.9 |

Visualizing the Screening Strategy

A well-defined workflow ensures a logical progression from broad screening to specific mechanistic studies.

Caption: A phased workflow for the biological screening of a novel compound.

Phase 2: Mechanistic Elucidation – Understanding the 'How'

Should the primary screens yield a "hit"—for instance, potent activity against a specific cancer cell line or microbial species—the next phase is to investigate its mechanism of action (MoA). The presence of the trichloroacetyl group strongly implicates enzyme inhibition as a potential MoA[5].

Enzyme Inhibition Assays

Rationale: Enzyme assays are fundamental to drug discovery for identifying molecules that modulate the activity of enzymes critical to disease pathways[15]. The trichloroacetyl moiety of the test compound is a strong electrophile, making it a candidate for acylating nucleophilic residues (like serine, threonine, or cysteine) in an enzyme's active site, potentially leading to irreversible inhibition[16]. A logical step is to screen the compound against a panel of enzymes relevant to the observed activity (e.g., bacterial cell wall synthesis enzymes for an antibacterial hit, or protein kinases for an anticancer hit).

General Protocol: In Vitro Enzyme Activity/Inhibition Assay

-

Reagents:

-

Purified target enzyme.

-

Specific substrate for the enzyme.

-

Assay buffer optimized for enzyme activity.

-

Detection reagent (e.g., a chromogenic, fluorogenic, or luminescent substrate/product).

-

-

Assay Procedure:

-

In a microtiter plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Incubate for a pre-determined time to allow for compound-enzyme interaction. This is particularly important for potential irreversible inhibitors.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence) generated by the detection reagent.

-

-

Data Analysis:

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. marketpublishers.com [marketpublishers.com]

- 6. scbt.com [scbt.com]

- 7. proactivemr.com [proactivemr.com]

- 8. appchemical.com [appchemical.com]

- 9. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. blog.biobide.com [blog.biobide.com]

In Silico Modeling of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one: A Technical Guide to Receptor Binding Analysis

Executive Summary

The exploration of novel chemical entities is a cornerstone of modern drug discovery. The compound 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, a substituted pyrrole, represents a class of molecules known for a wide array of biological activities.[1][2] However, for many novel compounds such as this, experimental data on specific protein targets is often scarce. This guide provides a comprehensive, in-depth technical workflow for predicting and analyzing the binding of this small molecule to a plausible therapeutic target using a multi-stage in silico approach. We will use the α1A-adrenoceptor (α1AAR), a G protein-coupled receptor (GPCR) involved in various physiological processes, as a representative target to illustrate a robust, field-proven computational methodology.[3] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational modeling to characterize novel ligand-receptor interactions, thereby accelerating hypothesis-driven experimental work. The workflow detailed herein integrates molecular docking for initial pose prediction, molecular dynamics (MD) simulations for assessing complex stability, and binding free energy calculations to quantify binding affinity.

Introduction: The Rationale for a Computational Approach

The Challenge: Interrogating a Novel Chemical Entity

The compound 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one is a specific chemical entity for which public-domain biological activity and target-specific data are limited.[4][5] This scenario is common in early-stage drug discovery. Pyrrole-containing compounds, however, are known to interact with a diverse range of biological targets, including kinases, G protein-coupled receptors, and enzymes involved in inflammation and neurological pathways.[1][6][7] This chemical precedent provides a strong rationale for computational "target fishing" or, as we will demonstrate, a deep-dive analysis into a high-value, hypothetical target.[8][9]

The Hypothetical Target: Why the α1A-Adrenoceptor?

The α1-adrenoceptor family, particularly the α1A subtype, is a well-validated drug target for conditions like benign prostatic hyperplasia.[3] Crucially, high-resolution cryogenic electron microscopy (cryo-EM) structures of α1AAR in complex with various ligands are available in the Protein Data Bank (PDB).[3] This structural information is the essential starting point for high-fidelity, structure-based drug design. We selected α1AAR for this guide due to its:

-

Therapeutic Relevance: It is a clinically important GPCR.

-

Structural Data Availability: High-quality structural templates exist, which is a prerequisite for reliable modeling.

-

Binding Pocket Characteristics: It possesses a well-defined orthosteric binding pocket suitable for accommodating small molecules.

The In Silico Strategy: A Multi-Pillar Workflow

A single computational method is rarely sufficient to provide a complete picture of ligand-receptor binding. Our strategy is built on a logical, multi-step workflow where each stage validates and refines the output of the previous one. This approach enhances the confidence in the final mechanistic hypothesis.

Pre-Computation: System Preparation

The quality of your input structures directly dictates the quality of your simulation results. This "garbage in, garbage out" principle cannot be overstated. The objective is to prepare physically realistic models of both the ligand and the receptor.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: Draw 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one in a chemical sketcher (e.g., ChemDraw) or obtain its SMILES string: CCC(=O)c1cc(nc1)C(=O)C(Cl)(Cl)Cl.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Generate Conformers (Optional but Recommended): For flexible molecules, generate a set of low-energy conformers to ensure the starting geometry is not trapped in a high-energy state.

-

Assign Protonation State and Partial Charges: This is a critical step. Use a tool like AM1-BCC or GAFF (General Amber Force Field) with a program like Antechamber to assign atom types and calculate partial charges appropriate for molecular mechanics simulations. The choice of charge model is causal; it governs how the ligand's electrostatic potential is represented.

-

Energy Minimization: Perform a brief energy minimization of the 3D ligand structure in a vacuum to relieve any steric strain.

-

Final Format: Save the prepared ligand in a format suitable for docking and MD software (e.g., .mol2 or .pdbqt).[10]

Experimental Protocol: Receptor Preparation

-

Select PDB Structure: Download a high-resolution (ideally < 3.0 Å) structure of the target receptor. For this guide, we select PDB ID: 7YMJ, which is the human α1A-adrenoceptor in complex with an antagonist.[3]

-

Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[11] The reason for removing the original ligand is to make the binding site available for our new compound. Water molecules are typically removed and then later replaced in a controlled manner during the MD setup.

-

Model Missing Residues/Loops: If the crystal structure has missing loops or residues, they must be modeled using tools like MODELLER. Unreconstructed gaps can lead to simulation artifacts.

-

Protonate the Receptor: Add hydrogen atoms and determine the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Tools like H++ or the pdb2gmx module in GROMACS can perform this.[12] This step is crucial for establishing the correct hydrogen bond network.

-

Energy Minimization: Perform a constrained energy minimization on the receptor to relax the structure, especially the newly added hydrogens, while keeping the backbone heavy atoms fixed to preserve the experimentally determined conformation.

-

Final Format: Save the prepared receptor in .pdb or .pdbqt format.[10]

Workflow Part 1: Molecular Docking for Pose Prediction

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and provides an initial estimate of binding strength.[13]

Causality: Why AutoDock Vina?

We select AutoDock Vina for this workflow due to its balance of speed and accuracy, its widespread use and validation in the scientific community, and its sophisticated scoring function that approximates binding free energy.[14][15]

Experimental Protocol: Docking with AutoDock Vina

-

Prepare PDBQT Files: Convert the prepared ligand and receptor files into the .pdbqt format using AutoDock Tools.[10] This format includes partial charges and atom type information required by Vina.

-

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site.[15] The center of the box should be the geometric center of the co-crystallized ligand (from the original PDB file). The size should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search. Higher exhaustiveness increases the likelihood of finding the true energy minimum at the cost of longer computation time.

-

Launch the Docking Run: Execute the Vina program with the configuration file.[10]

-

Analyze Results: Vina will output a set of binding poses (typically 9-20) ranked by their predicted binding affinity in kcal/mol. The top-ranked pose is the one with the most favorable (most negative) score.[13]

Data Presentation: Docking Results

The output should be analyzed both quantitatively and qualitatively. Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera) to inspect the specific interactions.[14]

| Parameter | Description | Example Value/Observation |

| Binding Affinity (kcal/mol) | Vina's scoring function estimate of binding strength. More negative is better. | -9.5 kcal/mol |

| Binding Pose | The predicted 3D orientation of the ligand in the binding site. | The trichloroacetyl group is buried in a hydrophobic pocket. |

| Key Interactions | Specific hydrogen bonds, hydrophobic contacts, or salt bridges. | Hydrogen bond between pyrrole N-H and the side chain of Asp106. |

| Pose Clustering | Grouping of similar poses. A large, low-energy cluster suggests a well-defined binding mode. | Top 5 poses are within 1.0 Å RMSD of each other. |

Workflow Part 2: Molecular Dynamics for Stability Assessment

While docking is powerful, it treats the receptor as rigid and provides only a static snapshot. Molecular Dynamics (MD) simulations introduce flexibility and solvent effects, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[16][17] This is a critical validation step to assess whether the docked pose is stable.

Causality: Why GROMACS and CHARMM36m?

GROMACS is a highly efficient and widely used engine for MD simulations.[12] We pair it with the CHARMM36m force field, which is a well-parameterized and robust force field for proteins and has extensions (CGenFF) for drug-like small molecules, ensuring a physically accurate representation of the system's potential energy.[18]

Experimental Protocol: MD Simulation with GROMACS

-

System Setup:

-

Merge Coordinates: Combine the PDB files of the prepared receptor and the top-ranked ligand pose into a single complex PDB file.[17]

-

Generate Topology: Use GROMACS's pdb2gmx to generate the protein topology using the CHARMM36m force field. Generate the ligand topology separately using a server like CGenFF and convert it for GROMACS compatibility.[18] Merge these into a master system topology file.

-

Solvation: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).[12]

-

Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).[12]

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.[19]

-

Equilibration (Two Phases):

-

NVT Ensemble: Equilibrate the system for ~100-500 ps at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to settle around the complex while the protein and ligand are position-restrained.

-

NPT Ensemble: Equilibrate for a longer period (~1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT). This adjusts the system density to the correct value. Position restraints on the complex are gradually released.[19]

-

-

Production MD: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100-500 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).[19]

-

Data Presentation: MD Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

| Metric | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the deviation of atom positions over time relative to a reference structure. Calculated for the protein backbone and the ligand. | A plateauing RMSD curve for both protein and ligand indicates the system has reached equilibrium and the ligand is not drifting out of the pocket. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Low RMSF for binding site residues suggests they are stably interacting with the ligand. High RMSF in loop regions is expected. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Persistent hydrogen bonds observed throughout the simulation confirm key interactions predicted by docking. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and receptor. | A consistently favorable (negative) interaction energy supports a stable binding event. |

Workflow Part 3: Binding Free Energy Calculation

MD simulations confirm stability, but they don't directly provide a robust quantitative measure of binding affinity. For this, we use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[20]

Causality: Why MM/PBSA?

MM/PBSA offers a computationally efficient way to estimate the free energy of binding from an MD trajectory.[21] It provides a good balance between accuracy and computational cost compared to more rigorous but expensive methods like alchemical free energy calculations.[22][23] It also allows for the decomposition of the binding energy into contributions from different energy terms, providing valuable mechanistic insight.

Experimental Protocol: MM/PBSA Calculation

-

Extract Frames: Select snapshots (frames) at regular intervals from the stable portion of the production MD trajectory (e.g., the last 50 ns).

-

Perform Calculations: For each snapshot, calculate the free energy for three species: the protein-ligand complex, the isolated protein, and the isolated ligand. The binding free energy (ΔG_bind) is then calculated as:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

Decompose Energy Terms: Each 'G' term is composed of several components:

-

Molecular Mechanics (MM) Energy: Bonded, angle, dihedral, van der Waals, and electrostatic energies in a vacuum.

-

Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) model.

-

Nonpolar Solvation Energy: Typically estimated from the Solvent Accessible Surface Area (SASA).

-

-

Average Results: Average the calculated ΔG_bind over all the extracted frames to get the final estimate and standard error.

Data Presentation: Binding Free Energy Results

| Energy Component (kcal/mol) | Description | Example Value |

| ΔE_vdW (van der Waals) | Favorable contribution from shape complementarity. | -45.5 |

| ΔE_elec (Electrostatic) | Favorable contribution from electrostatic interactions. | -20.1 |

| ΔG_polar (Polar Solvation) | Unfavorable energy required to de-solvate polar groups upon binding. | +35.8 |

| ΔG_nonpolar (Nonpolar Solvation) | Favorable contribution from burying hydrophobic surfaces. | -5.2 |

| ΔG_bind (Total Binding Free Energy) | The final estimated binding free energy. | -35.0 ± 2.5 |

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow to investigate the binding of 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one to the α1A-adrenoceptor. By integrating molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, we can build a detailed, dynamics-aware model of the binding event.

The results from this workflow—the predicted binding pose, the assessment of its stability, and a quantitative estimate of its affinity—form a robust, data-driven hypothesis. This hypothesis can then be used to guide and prioritize subsequent experimental studies, such as in vitro binding assays or structure-activity relationship (SAR) exploration. This synergy between computational and experimental approaches is paramount to accelerating the pace of modern drug discovery.

References

-

Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. PubMed. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi's Webpage. [Link]

-

Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

-

Mobley, D. L., & Klimovich, P. V. (2012). Predicting binding free energies: Frontiers and benchmarks. PubMed Central. [Link]

-

Wang, E., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

-

University of Florence. (n.d.). Molecular Docking Tutorial. University of Florence. [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

-

Wales, D. (2019). Calculating binding free energy using the FSA method. Docswiki. [Link]

-

Zloh, M., & Kirton, S. B. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Future Science Group. [Link]

-

Wang, E., et al. (2022). Estimating absolute binding free energy and entropy using different end-point methods. University of California, Irvine. [Link]

-

Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]

-

Gale, P. A., et al. (2014). Preorganized Homochiral Pyrrole-Based Receptors That Display Enantioselective Anion Binding. PubMed Central. [Link]

-

Kondeva-Burdina, M., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health. [Link]

-

Gomaa, H. A. M., & El-Din, M. M. G. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]

-

Shah, P., et al. (2023). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. MDPI. [Link]

-

Kaur, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

-

Zhang, Z., et al. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Publications. [Link]

-

Zhang, Z., et al. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. PubMed Central. [Link]

-

Fernandes, C., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

Appchem. (n.d.). 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one. Appchem. [Link]

-

Baker, J. G., et al. (2013). Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. National Institutes of Health. [Link]

-

Alfa Aesar. (n.d.). 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one. Alfa Aesar. [Link]

-

Du, Y., et al. (2024). Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor. Journal of Biological Chemistry. [Link]

-

Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1. PubMed. [Link]

-

Sykes, D. A., et al. (2018). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. PubMed Central. [Link]

-

Nim, H. T., et al. (2022). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. National Institutes of Health. [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. proactivemr.com [proactivemr.com]

- 6. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 20. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Estimating absolute binding free energy and entropy using different end-point methods - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide on Keto-Enol Tautomerism in Functionalized Keto-Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Abstract